![molecular formula C16H23NO B2365953 N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156776-10-1](/img/structure/B2365953.png)
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Overview
Description
“N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1156776-10-1 . Its molecular weight is 245.36 . The IUPAC name for this compound is N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.36 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Stereoselective Synthesis and Structural Analysis :
- A study by Acosta Quintero et al. (2012) explored the stereoselective synthesis of novel polyfunctionalized tetrahydro-1-benzazepines. The synthesis involved a sequence of selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage, with stereochemistry determined by NMR analysis and X-ray diffraction.
Mass Spectrometric Isomerization Studies :
- The mass spectrometric behavior of similar compounds, including tetrahydro-benzoxepins, was investigated in a study by Bravo et al. (1984). The study used various ionization methods to understand the isomerization processes in these compounds.
Synthesis and Computational Studies :
- Research by Almansour et al. (2016) focused on synthesizing benzimidazole-tethered oxazepine hybrids. They conducted extensive computational studies, including molecular structure calculations, charge distributions, and nonlinear optical properties.
Multi-step Synthetic Procedures :
- The work of Bobowski et al. (1979) described multi-step synthetic procedures for preparing various tetrahydro-benzazepine derivatives, exploring different methods and discussing the biological activities of these compounds.
Efficient Synthesis of Tetrahydro-1,3-oxazepines :
- Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation (Skvorcova, Grigorjeva, & Jirgensons, 2015). This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines and provided insights into the transformation of these compounds to homoallylamine derivatives.
Muscarinic Receptor Antagonist Synthesis :
- A study by Bradshaw et al. (2008) focused on the development of tetrahydro-benzazepin-4-ones as potentially selective muscarinic (M3) receptor antagonists. The study detailed the synthetic approaches and pharmacological properties of these compounds.
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHMLGMPPHTKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCCC2NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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